molecular formula C23H19F3N2O4S B3643292 N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B3643292
M. Wt: 476.5 g/mol
InChI Key: DILIRJQXOVINIL-GZTJUZNOSA-N
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a thiophene ring, a trifluoromethyl group, and a dimethoxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common approach is the Michael addition of N-heterocycles to chalcones. This method uses ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts . The reaction conditions often include the use of sodium hydroxide as a catalyst and a mechanochemical process to mix the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a trifluoromethyl group, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4S/c1-31-18-9-8-14(12-19(18)32-2)11-17(28-22(30)20-7-4-10-33-20)21(29)27-16-6-3-5-15(13-16)23(24,25)26/h3-13H,1-2H3,(H,27,29)(H,28,30)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILIRJQXOVINIL-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(F)(F)F)/NC(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide
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N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide
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N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide
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N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide
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N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide
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N-[(E)-1-(3,4-dimethoxyphenyl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]thiophene-2-carboxamide

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